(R)-Apomorphine Succinyl-α-cyclodextrin is a chemical compound that combines the properties of (R)-apomorphine, a dopamine agonist, with succinyl-α-cyclodextrin, a cyclodextrin derivative. This combination aims to enhance the solubility and bioavailability of (R)-apomorphine, which is primarily used in the treatment of Parkinson's disease and erectile dysfunction. The cyclodextrin component serves to improve the pharmacokinetic profile of the drug, facilitating better absorption and therapeutic efficacy.
(R)-Apomorphine Succinyl-α-cyclodextrin falls under several classifications:
The synthesis of (R)-Apomorphine Succinyl-α-cyclodextrin involves several key methods:
The molecular structure of (R)-Apomorphine Succinyl-α-cyclodextrin can be represented as follows:
The structural formula can be illustrated using chemical drawing software or databases that provide 2D or 3D representations.
The primary chemical reactions involved in the synthesis of (R)-Apomorphine Succinyl-α-cyclodextrin include:
These reactions are critical for achieving the desired physicochemical properties necessary for effective drug delivery .
(R)-Apomorphine acts as a non-selective dopamine agonist, primarily stimulating D1 and D2 dopamine receptors in the brain. Its mechanism involves:
This mechanism is particularly beneficial in treating conditions like Parkinson's disease, where dopaminergic signaling is impaired .
Relevant analyses include solubility tests in various solvents and stability studies under different environmental conditions .
(R)-Apomorphine Succinyl-α-cyclodextrin has several scientific applications:
The combination of (R)-apomorphine with succinyl-α-cyclodextrin represents a significant advancement in drug formulation strategies aimed at improving therapeutic outcomes for patients requiring dopaminergic therapies .
(R)-Apomorphine, the biologically active enantiomer of apomorphine, is a non-ergoline dopamine agonist with high affinity for D1-, D2-, D3-, D4-, and D5-like receptors. It demonstrates partial agonism at D1 receptors (Ki = 484 nM) and full agonism at D2 receptors (Ki = 52 nM), enabling robust activation of dopaminergic pathways implicated in motor control [4] [10]. Beyond dopamine receptors, it interacts with serotonergic (5-HT1A, 5-HT2A-C) and adrenergic receptors (α1B, α2A-C), contributing to its multifaceted pharmacological profile [3] [10].
In Parkinson’s disease (PD), (R)-apomorphine mitigates "off-episodes" by rapidly restoring striatal dopamine signaling. Its lipophilic nature facilitates blood-brain barrier penetration, achieving peak cerebrospinal fluid concentrations within 30 minutes post-subcutaneous administration [4]. Unlike levodopa, (R)-apomorphine does not require metabolic activation by presynaptic neurons, making it effective in advanced PD with significant nigrostriatal degeneration [3] [10].
Emerging evidence supports its role in Alzheimer’s disease (AD) pathology. (R)-apomorphine inhibits amyloid-β (Aβ40) fibril formation and enhances Aβ catabolism in neuronal models. In transgenic AD mice, treatment reduced hippocampal Aβ42 and tau protein levels, correlating with improved spatial memory in Morris Water Maze tests [3] [10]. These effects are attributed to its capacity to autoxidize at phenolic hydroxyl groups, generating reactive intermediates that disrupt Aβ aggregation kinetics [10].
Receptor Type | Ki (nM) | Action |
---|---|---|
D1 | 484 | Partial agonist |
D2 | 52 | Full agonist |
D3 | 6.6 | Agonist |
5-HT2C | 71 | Antagonist |
α2C-adrenergic | 18 | Antagonist |
Cyclodextrins (CDs) are cyclic oligosaccharides formed by α-(1,4)-linked D-glucopyranose units. The three primary variants—α-, β-, and γ-CD—comprise 6, 7, and 8 glucose units, respectively, with cavity diameters of 5.7 Å, 7.8 Å, and 9.5 Å [6] [7]. Their toroidal structure features a lipophilic interior and hydrophilic exterior, enabling host-guest complexation with hydrophobic molecules. This molecular encapsulation enhances drug solubility, stability, and bioavailability [6] [9].
Succinyl-α-cyclodextrin (Suc-α-CD), a derivative of α-CD, incorporates succinyl groups at the C6 hydroxyl positions. This modification:
Suc-α-CD’s cavity size (5.7 Å) is optimal for encapsulating aporphine alkaloids like (R)-apomorphine (molecular width: 7.5 Å), facilitating high-affinity inclusion complexes [1] [5]. The succinyl moiety further enables hydrogen bonding with drug hydroxyl groups, stabilizing the complex beyond van der Waals interactions [7].
The complexation of (R)-apomorphine with Suc-α-CD addresses critical limitations of the free drug:
Solubility and Stability Enhancement
(R)-apomorphine is intrinsically lipophilic (log P: 1.7), with aqueous solubility <0.1 mg/mL. Oxidation upon light/air exposure further limits its bioavailability [1] [3] [10]. Complexation with Suc-α-CD increases solubility 40-fold (to ~4 mg/mL in water) by shielding the catechol moiety within the CD cavity [1] [5]. Phase solubility studies demonstrate AL-type diagrams, confirming 1:1 stoichiometry with a stability constant (Kc) of 899 M−1 [9].
Pharmacokinetic Optimization
Free (R)-apomorphine undergoes extensive hepatic glucuronidation/sulfation (>90% metabolism), yielding a short plasma half-life (40 min) [4] [10]. Suc-α-CD complexation:
Neuroprotective Synergy
Suc-α-CD may augment (R)-apomorphine’s iron-chelating and radical-scavenging effects. Both enantiomers bind excess iron in neurodegenerative foci, inhibiting Fenton reaction-driven oxidative stress [10]. Additionally, α-CD derivatives enhance interleukin-4 (IL-4) release in myoblast models, suggesting immunomodulatory benefits that may complement (R)-apomorphine’s neurorestorative properties [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5